molecular formula C8H5F6NO2S B1304892 3,5-Bis(trifluoromethyl)benzenesulfonamide CAS No. 39213-22-4

3,5-Bis(trifluoromethyl)benzenesulfonamide

Cat. No. B1304892
CAS RN: 39213-22-4
M. Wt: 293.19 g/mol
InChI Key: UQRLSJLFAHCJBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07482462B2

Procedure details

An aqueous solution of NH3 (32%) is added at RT to a solution of 3,5-bis(trifluoromethyl)-benzene-sulfonylchloride in EtAc. The mixture obtained is stirred and two phases are obtained and are separated. The organic layer obtained is washed with 1 N HCl and H2O, and dried. Solvent of the organic solution obtained is evaporated. 3,5-Bis-trifluoromethyl-benzene sulfonamide is obtained.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].[F:2][C:3]([F:19])([F:18])[C:4]1[CH:5]=[C:6]([S:14](Cl)(=[O:16])=[O:15])[CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1>>[F:2][C:3]([F:19])([F:18])[C:4]1[CH:5]=[C:6]([S:14]([NH2:1])(=[O:16])=[O:15])[CH:7]=[C:8]([C:10]([F:13])([F:12])[F:11])[CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)S(=O)(=O)Cl)(F)F

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture obtained
CUSTOM
Type
CUSTOM
Details
two phases are obtained
CUSTOM
Type
CUSTOM
Details
are separated
CUSTOM
Type
CUSTOM
Details
The organic layer obtained
WASH
Type
WASH
Details
is washed with 1 N HCl and H2O
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Solvent of the organic solution obtained
CUSTOM
Type
CUSTOM
Details
is evaporated

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(C=C(C1)C(F)(F)F)S(=O)(=O)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.